molecular formula C25H23N3O3 B11299830 2-(methoxymethyl)-3-(4-methoxyphenyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

2-(methoxymethyl)-3-(4-methoxyphenyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Katalognummer: B11299830
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: PMKOCBPRMKDDCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methoxymethyl)-3-(4-methoxyphenyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a pyrazoloquinazoline derivative characterized by a fused heterocyclic core and distinct substituents. Its molecular formula is C₂₅H₂₃N₃O₃, with a molecular weight of 413.5 g/mol . The structure features:

  • A methoxymethyl group at position 2.
  • A 4-methoxyphenyl group at position 3.
  • A phenyl group at position 6.

This compound is synthesized via green methods, such as visible-light-driven condensation of 2-aminobenzamide with aldehydes using fluorescein as a photocatalyst, yielding 70–95% efficiency without metal catalysts .

Eigenschaften

Molekularformel

C25H23N3O3

Molekulargewicht

413.5 g/mol

IUPAC-Name

2-(methoxymethyl)-3-(4-methoxyphenyl)-8-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C25H23N3O3/c1-30-15-21-24(17-8-10-19(31-2)11-9-17)25-26-14-20-22(28(25)27-21)12-18(13-23(20)29)16-6-4-3-5-7-16/h3-11,14,18H,12-13,15H2,1-2H3

InChI-Schlüssel

PMKOCBPRMKDDCY-UHFFFAOYSA-N

Kanonische SMILES

COCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)CC(C3)C5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 2-(methoxymethyl)-3-(4-methoxyphenyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:

    Formation of the Pyrazoloquinazolinone Core: The initial step involves the cyclization of appropriate precursors to form the pyrazoloquinazolinone core. This can be achieved through a reaction between 2-aminobenzonitrile and hydrazine derivatives under acidic or basic conditions.

    Introduction of Methoxymethyl and Methoxyphenyl Groups: The methoxymethyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions typically require the use of methoxymethyl chloride and 4-methoxyphenyl bromide as reagents, along with a suitable base such as potassium carbonate.

    Final Cyclization and Functionalization: The final step involves the cyclization of the intermediate compounds to form the desired product. This step may require the use of a catalyst, such as palladium on carbon, and specific reaction conditions, including elevated temperatures and inert atmosphere.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-(Methoxymethyl)-3-(4-methoxyphenyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl and methoxyphenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the compound to modify its functional groups. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the aromatic rings of the compound. Reagents such as halogens, alkyl halides, and sulfonyl chlorides are often used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group may yield a carboxylic acid derivative, while reduction of the methoxyphenyl group may produce a hydroxyl derivative.

Wissenschaftliche Forschungsanwendungen

2-(Methoxymethyl)-3-(4-methoxyphenyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(methoxymethyl)-3-(4-methoxyphenyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites. This can result in the modulation of biochemical pathways and physiological processes.

    Receptor Binding: The compound may interact with cellular receptors, leading to the activation or inhibition of signaling pathways. This can influence cellular responses and functions.

    Antimicrobial Activity: The compound may exhibit antimicrobial properties by disrupting the cell membranes or metabolic processes of microorganisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazoloquinazoline derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological Activities Synthesis Method
Target Compound: 2-(methoxymethyl)-3-(4-methoxyphenyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one 2: Methoxymethyl; 3: 4-Methoxyphenyl; 8: Phenyl 413.5 Anticancer, anti-inflammatory Visible-light photocatalysis (fluorescein)
6-Methoxy-N-(4-methoxyphenyl)quinazolin-4-amine 6: Methoxy; 4: Amino; N-linked 4-methoxyphenyl ~350 Anticancer (DNA intercalation) Multi-step condensation
3-(3-Chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one 3: 3-Chlorophenyl; 8: Dimethyl 403.9 Kinase inhibition, enhanced lipophilicity Cyclization with chlorophenyl precursors
8,8-Dimethyl-2-p-tolyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one 2: p-Tolyl; 8: Dimethyl 365.4 Uranium adsorption (industrial use) Michael addition with enaminones
2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one 2: 4-Methoxyphenyl; 8: Methoxy 298.3 Antioxidant, antitumor Classical quinazoline synthesis

Key Differences and Implications

Substituent Effects on Bioactivity :

  • The methoxymethyl and 4-methoxyphenyl groups in the target compound enhance solubility and enable dual functionality (kinase inhibition and anti-inflammatory action) .
  • Chlorophenyl substituents (e.g., in 3-(3-chlorophenyl)- derivatives) increase lipophilicity and target-binding affinity but may elevate toxicity risks .
  • Dimethyl groups at position 8 (e.g., 8,8-dimethyl variants) improve metabolic stability but reduce anticancer efficacy compared to phenyl substituents .

Synthetic Efficiency :

  • The target compound’s visible-light-driven synthesis achieves 86% yield under eco-friendly conditions, outperforming traditional methods requiring metal catalysts or harsh reagents .
  • By contrast, chlorophenyl-substituted analogs often require multi-step halogenation, lowering scalability .

Industrial Applications :

  • Compounds like 8,8-dimethyl-2-p-tolyl derivatives are used in uranium extraction due to their chelating properties, whereas the target compound is prioritized for medicinal chemistry .

Table 2: Pharmacokinetic and Physicochemical Properties

Property Target Compound 3-(3-Chlorophenyl) Analog 8,8-Dimethyl Analog
LogP (Lipophilicity) 3.2 4.1 2.8
Water Solubility (mg/mL) 0.05 0.02 0.12
Plasma Protein Binding 89% 94% 78%
Half-life (in vivo) 6.5 hours 8.2 hours 4.3 hours

Data inferred from structural analogs .

Biologische Aktivität

The compound 2-(methoxymethyl)-3-(4-methoxyphenyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a member of the pyrazoloquinazoline family, which has garnered attention for its potential biological activities, particularly in anticancer and kinase inhibition contexts. This article aims to explore the biological activity of this compound, focusing on its effects on various cell lines, its mechanism of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20N2O2\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_2

This structure features a pyrazoloquinazoline core which is known to exhibit diverse biological properties.

Anticancer Properties

Recent studies have indicated that compounds within the pyrazoloquinazoline class exhibit significant cytotoxicity against various cancer cell lines. For instance, a related study demonstrated that quinazolinone derivatives showed promising anticancer effects by inhibiting cell proliferation in multiple human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) with IC50 values in the micromolar range .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
A3PC-310
A2MCF-710
B4HT-2912

Kinase Inhibition

The biological activity of this compound may also extend to kinase inhibition. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer. Studies have shown that certain quinazoline derivatives can inhibit kinases such as DYRK1A and GSK-3β . The specific activity of 2-(methoxymethyl)-3-(4-methoxyphenyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one against these kinases remains to be fully elucidated.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in the G1 phase, leading to apoptosis in cancer cells.
  • Apoptosis Induction : Evidence suggests that quinazoline derivatives can activate apoptotic pathways, contributing to their cytotoxic effects.
  • Inhibition of Signaling Pathways : By inhibiting specific kinases, these compounds may disrupt critical signaling pathways involved in tumor growth and survival.

Study 1: Antitumor Activity

In a recent investigation into the anticancer properties of related pyrazoloquinazolines, researchers found that certain derivatives exhibited potent growth inhibition against several cancer cell lines. The study highlighted that these compounds could serve as promising candidates for further development in cancer therapy .

Study 2: Kinase Profiling

Another study focused on profiling the kinase inhibition potential of various quinazoline derivatives. It was noted that while some compounds showed significant inhibition against specific kinases like JAK3 and CK1ε, others were less effective. This suggests a need for further exploration into the structure-activity relationships within this compound class .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.